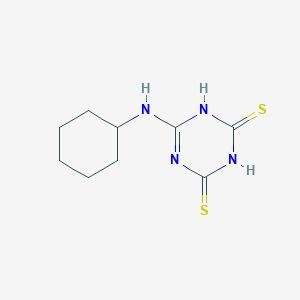
6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a cyclohexylamino group attached to a triazine ring, which is further substituted with two dithione groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione typically involves the reaction of cyclohexylamine with cyanuric chloride, followed by the introduction of dithione groups. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiol groups.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione include other triazine derivatives, such as:
- 6-(cyclohexylamino)-1,3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cyclohexylamine
- Poly[[6-(cyclohexylamino)-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinylimino)-1,6-hexanediyl][(2,2,6,6-tetramethyl-4-piperidinylimino)]
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of dithione groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
63073-57-4 |
|---|---|
Molecular Formula |
C9H14N4S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
6-(cyclohexylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H14N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h6H,1-5H2,(H3,10,11,12,13,14,15) |
InChI Key |
UEAZVJPXFOGNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=S)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




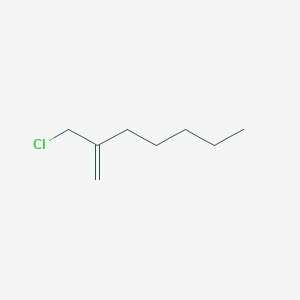
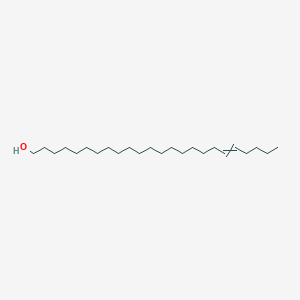
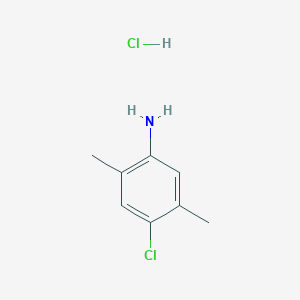
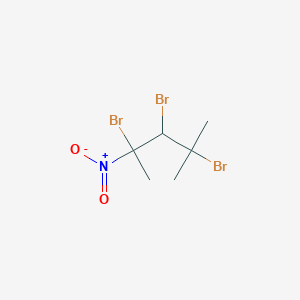
![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)





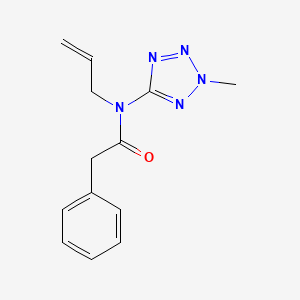
![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
